
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound It is structurally characterized by the presence of a thiazole ring attached to the steroid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Attachment to the Steroid Backbone: The thiazole ring is then attached to the steroid backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on steroid hormone receptors and pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
作用機序
The mechanism of action of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 17-beta-(2-(N-Methylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 17-beta-(2-(N-Propylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
Uniqueness
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its binding affinity and selectivity for steroid hormone receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of steroidal compounds and for developing targeted therapeutic agents.
特性
CAS番号 |
96371-61-8 |
|---|---|
分子式 |
C30H38N2O2S |
分子量 |
490.7 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-[2-(N-ethylanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H38N2O2S/c1-4-32(21-8-6-5-7-9-21)27-31-26(19-35-27)30(34)17-14-25-23-11-10-20-18-22(33)12-15-28(20,2)24(23)13-16-29(25,30)3/h5-9,18-19,23-25,34H,4,10-17H2,1-3H3/t23-,24+,25+,28+,29+,30+/m1/s1 |
InChIキー |
AASGQFIASZZQJG-WUDNVTLISA-N |
異性体SMILES |
CCN(C1=CC=CC=C1)C2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
正規SMILES |
CCN(C1=CC=CC=C1)C2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


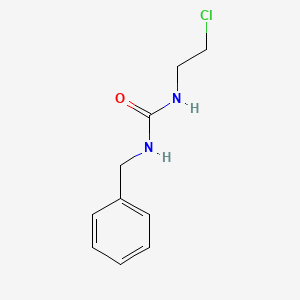
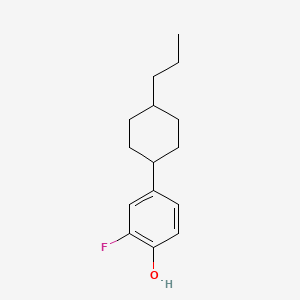
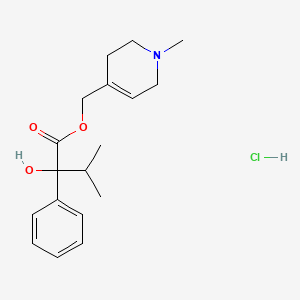
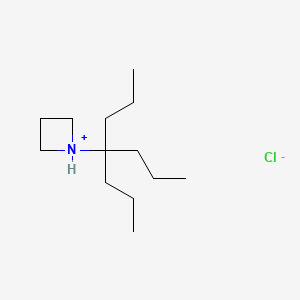
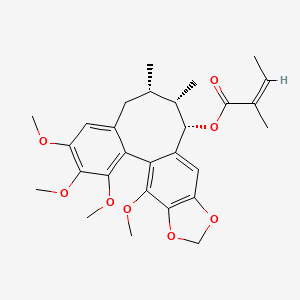
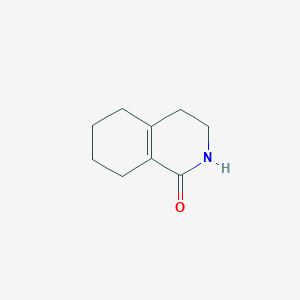
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
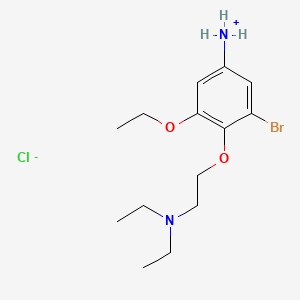
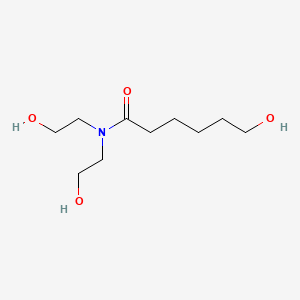
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
